(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a cyclohexane ring substituted with a hydroxyl group and a 2-chloroethanesulfonyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-cyclohexan-1-ol.
Sulfonylation: The hydroxyl group is then protected, and the compound is subjected to sulfonylation using 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-Bromoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Iodoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Methanesulfonyl)cyclohexan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
82622-18-2 |
---|---|
Molecular Formula |
C8H15ClO3S |
Molecular Weight |
226.72 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chloroethylsulfonyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15ClO3S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
JLCLHKBYFVJJAD-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)S(=O)(=O)CCCl |
Canonical SMILES |
C1CCC(C(C1)O)S(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.